molecular formula C8H9BrN2O2 B13465814 Methyl 2-[(6-bromopyridin-2-yl)amino]acetate

Methyl 2-[(6-bromopyridin-2-yl)amino]acetate

Cat. No.: B13465814
M. Wt: 245.07 g/mol
InChI Key: CYHZDVRPSXXHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(6-bromopyridin-2-yl)amino]acetate is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a bromine atom at the 6-position of the pyridine ring and an amino group at the 2-position, which is further connected to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(6-bromopyridin-2-yl)amino]acetate typically involves the reaction of 6-bromopyridine-2-amine with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-bromopyridin-2-yl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like DMF or THF.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-[(6-bromopyridin-2-yl)amino]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[(6-bromopyridin-2-yl)amino]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amino group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(6-bromopyridin-2-yl)amino]acetate is unique due to the specific positioning of the bromine atom and the amino group on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. For example, the position of the bromine atom can influence the compound’s ability to participate in coupling reactions or its binding affinity to biological targets.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 2-[(6-bromopyridin-2-yl)amino]acetate

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)5-10-7-4-2-3-6(9)11-7/h2-4H,5H2,1H3,(H,10,11)

InChI Key

CYHZDVRPSXXHBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=NC(=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.